"2-Aminopyrimidine-4-carbaldehyde" chemical properties
"2-Aminopyrimidine-4-carbaldehyde" chemical properties
An In-Depth Technical Guide to 2-Aminopyrimidine-4-carbaldehyde: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
2-Aminopyrimidine-4-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Possessing a unique electronic architecture derived from its amino, aldehyde, and pyrimidine core functionalities, this molecule serves as a versatile precursor for the synthesis of a diverse array of complex molecular scaffolds. Its strategic importance is most pronounced in the development of targeted therapeutics, particularly protein kinase inhibitors, where the 2-aminopyrimidine moiety acts as a highly effective hinge-binding pharmacophore. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and core applications, intended for researchers and professionals in drug discovery and chemical development.
Core Physicochemical and Structural Properties
2-Aminopyrimidine-4-carbaldehyde (CAS No: 165807-06-7) is a solid at room temperature.[1] The molecule's structure features a pyrimidine ring substituted with an electron-donating amino group at the 2-position and an electron-withdrawing aldehyde group at the 4-position. This push-pull electronic arrangement significantly influences its reactivity and intermolecular interactions.
The amino group enhances the electron density of the pyrimidine ring, making it susceptible to electrophilic attack while also modulating the basicity of the ring nitrogens. Conversely, the aldehyde group acts as an electrophilic center and a handle for a wide range of chemical transformations.
Table 1: Physicochemical Properties of 2-Aminopyrimidine-4-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O | PubChem[1] |
| Molecular Weight | 123.11 g/mol | PubChem[1] |
| CAS Number | 165807-06-7 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available. (Related isomer, 2-Aminopyrimidine-5-carboxaldehyde, melts at 209-214 °C) | - |
| XLogP3 (Computed) | -0.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 (the amino group) | PubChem[1] |
| Hydrogen Bond Acceptors | 3 (ring nitrogens, aldehyde oxygen) | PubChem[1] |
| Topological Polar Surface Area | 68.9 Ų | PubChem[1] |
Spectroscopic Signature and Characterization
While a complete set of publicly available experimental spectra for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on extensive data from closely related analogues, such as other aminopyrimidine aldehydes and substituted 2-aminopyrimidines.[2][3][4]
Expected Spectroscopic Data:
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¹H NMR: The spectrum would feature distinct signals for the aldehyde proton (CHO) at a downfield shift (δ 9.8-10.0 ppm). The pyrimidine ring protons would appear as doublets in the aromatic region (δ 7.0-8.8 ppm). The amino group protons (NH₂) would likely present as a broad singlet (δ 5.0-7.0 ppm), the position of which can be solvent-dependent.[2][4]
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¹³C NMR: The aldehyde carbon (C=O) would be the most deshielded, appearing around δ 180-190 ppm. The carbons of the pyrimidine ring would resonate between δ 95-175 ppm, with their precise shifts influenced by the electronic effects of the substituents.[2]
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (3300-3500 cm⁻¹), a strong C=O stretching from the aldehyde (1660-1700 cm⁻¹), and characteristic C=N and C=C stretching frequencies from the pyrimidine ring (1500-1650 cm⁻¹).[2]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 123). Common fragmentation patterns would involve the loss of CO (m/z = 95) and HCN from the pyrimidine ring.[3]
Synthesis Strategies: A Proposed Workflow
A specific, detailed synthesis for 2-aminopyrimidine-4-carbaldehyde is not widely published. However, a logical and effective synthetic strategy can be devised from established methodologies for functionalizing pyrimidine rings. A highly plausible route involves the selective oxidation of a corresponding hydroxymethyl or methyl precursor. An alternative, though more complex, approach could involve the formylation of a suitable 2-aminopyrimidine derivative.
Below is a proposed workflow starting from a commercially available precursor, 2-amino-4-chloro-6-methylpyrimidine, illustrating a multi-step synthesis. The choice of this pathway is based on the known reactivity of halopyrimidines and the reliability of the proposed transformations.
Caption: Proposed synthetic pathway to 2-Aminopyrimidine-4-carbaldehyde.
Causality in Experimental Design:
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Step 1 (Dechlorination): The chloro group at the 4-position is a versatile handle but needs to be removed to yield the desired methylpyrimidine intermediate. Catalytic hydrogenation (e.g., using Palladium on carbon) is a standard, high-yielding method for the hydrodehalogenation of chloropyrimidines without affecting the amino group or the pyrimidine core.
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Step 2 (Oxidation): The selective oxidation of a methyl group attached to an electron-deficient heterocyclic ring to an aldehyde is a well-established transformation. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific type of benzylic-like oxidation, offering good yields with minimal over-oxidation to the carboxylic acid under controlled conditions.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 2-aminopyrimidine-4-carbaldehyde endows it with rich and versatile reactivity, making it a valuable synthon for building molecular complexity.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.
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Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases), a reaction fundamental to dynamic covalent chemistry and the synthesis of novel ligands and bioactive molecules.[5]
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Knoevenagel and Claisen-Schmidt Condensations: It can react with active methylene compounds or methyl ketones in the presence of a base to form α,β-unsaturated systems, such as pyrimidine-based chalcones.[2] These products are themselves important intermediates for synthesizing further heterocyclic rings.
Caption: Reactivity of the aldehyde group in condensation reactions.
Reactions Involving the Amino Group
The 2-amino group can act as a nucleophile, participating in acylation, alkylation, and arylation reactions, allowing for the introduction of diverse substituents to further elaborate the molecular scaffold.
Protocol 1: Representative Synthesis of a 2-Aminopyrimidine-4-carbaldehyde Schiff Base
This protocol is a generalized procedure based on standard methods for Schiff base formation.[5]
-
Dissolution: Dissolve 2-aminopyrimidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline or a substituted aniline).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, thereby activating it towards nucleophilic attack.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[6][7]
Role as a Kinase Inhibitor Scaffold
Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins. The adenine core of ATP binds to a specific "hinge" region in the kinase active site. The 2-aminopyrimidine moiety effectively mimics this adenine structure, allowing it to act as a competitive inhibitor. The amino group and one of the ring nitrogens form a bidentate hydrogen bond pattern with the kinase hinge, anchoring the inhibitor in the active site.
2-Aminopyrimidine-4-carbaldehyde is therefore an ideal starting point for synthesizing libraries of kinase inhibitors. The aldehyde group can be derivatized to introduce substituents that occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity for a specific kinase.
Caption: Role of the 2-aminopyrimidine scaffold in kinase inhibition.
This scaffold is integral to numerous FDA-approved drugs targeting kinases involved in cancer, such as EGFR, VEGFR, and CDKs.[7] The synthesis of derivatives from 2-aminopyrimidine-4-carbaldehyde allows for the exploration of new chemical space in the ongoing search for more potent and selective kinase inhibitors.[6][8]
Conclusion
2-Aminopyrimidine-4-carbaldehyde is a high-value chemical intermediate with a unique combination of reactive functional groups. Its predictable reactivity, particularly in condensation and nucleophilic substitution reactions, makes it a cornerstone for constructing diverse molecular architectures. Its most significant contribution lies in the field of drug discovery, where the embedded 2-aminopyrimidine core provides a validated and highly effective scaffold for the design of potent protein kinase inhibitors. This guide has outlined its fundamental properties and reactivity, providing a technical foundation for its strategic application in advanced chemical synthesis and pharmaceutical research.
References
-
Kaur, H., et al. (2020). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical Society of Pakistan, 42(1). Available at: [Link]
-
Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
-
PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pattan, S. R., et al. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology. Available at: [Link]
-
Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology, 12(4), 1667-1670. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
-
Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]
-
PubChem. (n.d.). 2-Aminopyrimidine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomez, G., et al. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]
-
Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 66(12), 8129-8153. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
Nycz, J. E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2119. Available at: [Link]
-
Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 866. Available at: [Link]
-
Ahuja, I. S., & Singh, R. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 29(6), 271-273. Available at: [Link]
Sources
- 1. 2-Aminopyrimidine-4-carbaldehyde | C5H5N3O | CID 17832346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
